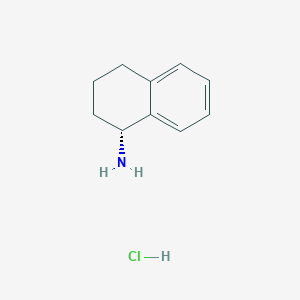

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWFIUAXSWCIK-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510409 | |

| Record name | (1R)-1,2,3,4-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32908-40-0 | |

| Record name | (1R)-1,2,3,4-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride

Introduction

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine, often referred to as (R)-1-Aminotetralin, is a chiral primary amine that serves as a critical building block in modern synthetic chemistry. Its rigid, conformationally-restricted structure and chiral center make it an invaluable synthon for the preparation of a wide range of biologically active molecules and chiral ligands. The hydrochloride salt, (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride, is the most common form utilized in laboratory and industrial settings. The conversion of the free amine to its hydrochloride salt enhances stability, improves handling characteristics, and often increases solubility in aqueous media, which is a significant advantage for subsequent reaction workups and purifications.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of the compound's characteristics for applications ranging from reaction design and process optimization to analytical method development. We will delve into its physicochemical properties, spectroscopic profile, and the analytical methodologies required for its characterization, grounding all claims in verifiable data and established scientific principles.

Physicochemical Properties

The physical properties of a chemical entity are paramount as they dictate its behavior in both chemical and biological systems. For a chiral molecule like this compound, properties such as melting point, solubility, and particularly optical rotation, are defining characteristics. It is crucial to distinguish the properties of the specific (R)-enantiomer salt from its free amine counterpart and its racemic mixture.

Structural and Molecular Data

The conversion of the free amine to its hydrochloride salt involves the protonation of the basic nitrogen atom. This fundamental transformation significantly influences the compound's physical properties, particularly its melting point and solubility.

Caption: Transformation from the free amine to the hydrochloride salt.

| Identifier | Data | Source |

| Chemical Name | This compound | - |

| Synonyms | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine HCl, (R)-1-Aminotetralin HCl | - |

| Molecular Formula | C₁₀H₁₄ClN | [1] |

| Molecular Weight | 183.68 g/mol | [1] |

| CAS Number | Not uniquely assigned. Often referenced by the free amine CAS: 23357-46-2. The racemic HCl is 49800-23-9. | [2][3] |

Thermal and Physical State

The physical state and melting point are fundamental parameters for material handling and reaction setup. The hydrochloride salt is a solid at room temperature, offering superior handling properties compared to the free amine, which can be a liquid.

| Property | (R)-Hydrochloride Salt | Racemic Hydrochloride | (R)-Free Amine |

| Appearance | Solid | Solid | Clear liquid |

| Melting Point | Data not available | 185-187 °C | 116-119 °C (Boiling Point) |

| Boiling Point | Decomposes | Decomposes | 118-120 °C @ 10 mbar |

| Density | Data not available | 0.974 g/mL (lit.) | 1.002 g/mL at 25 °C |

Note: The melting point of a pure enantiomer is often different from its racemic mixture. The value for the (R)-hydrochloride is expected to be a sharp, defined point but may differ from the 185-187 °C range of the racemate.

Solubility Profile

The protonation of the amine group drastically increases the polarity of the molecule, leading to enhanced solubility in polar solvents, particularly water. This is a key practical advantage of using the salt form.

| Solvent | (R)-Free Amine (25 °C) | (R)-Hydrochloride Salt |

| Water | 6.91 g/L | Expected to be highly soluble |

| Methanol | Soluble | Expected to be soluble |

| Chloroform | Soluble | Sparingly soluble to insoluble |

| Hexanes | Soluble | Insoluble |

Rationale: The ionic nature of the hydrochloride salt favors interactions with polar protic solvents like water and methanol, while disfavoring non-polar solvents like hexanes.

Optical Rotation

Specific rotation is the defining physical property of a chiral molecule, confirming its enantiomeric identity and purity. The sign and magnitude of rotation are highly dependent on the solvent, concentration, temperature, and the wavelength of light used. Crucially, the conversion of a free base to its hydrochloride salt can alter the electronic environment of the chiral center, potentially changing the sign and magnitude of the optical rotation.[4]

| Parameter | Value |

| Specific Rotation [α] | Data not yet publicly available |

Expert Insight: While a specific value is not available in common databases, it is a critical quality control parameter. The absence of a standardized value in the literature necessitates that any laboratory using this compound should establish its own internal standard based on a well-characterized reference sample.

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework. For the hydrochloride salt, the proton on the nitrogen (now an ammonium group, -NH₃⁺) will typically appear as a broad signal, and its chemical shift can be highly dependent on the solvent and concentration. The protons adjacent to this ammonium group will also experience a downfield shift compared to the free amine due to the electron-withdrawing effect of the positive charge.

Expected ¹H NMR Peaks (Racemic HCl in D₂O):

-

~7.2-7.5 ppm: Multiplets, 4H (Aromatic protons)

-

~4.5 ppm: Triplet or multiplet, 1H (Proton on C1, adjacent to NH₃⁺)

-

~2.8-3.0 ppm: Multiplet, 2H (Protons on C4, benzylic)

-

~1.8-2.2 ppm: Multiplets, 4H (Protons on C2 and C3)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most significant change upon conversion to the hydrochloride salt is the appearance of stretches associated with the ammonium (-NH₃⁺) group, which replaces the primary amine (-NH₂) stretches.

Key IR Absorptions (Racemic HCl, KBr Pellet):

-

~2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the ammonium salt. This is often a very broad and prominent feature.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations.

-

~1450-1600 cm⁻¹: C=C stretching from the aromatic ring.

-

~730-770 cm⁻¹: C-H bending, indicative of ortho-disubstitution on the aromatic ring.

Analytical Protocols & Methodologies

To ensure the identity, purity, and enantiomeric integrity of this compound, a set of standardized analytical procedures is essential.

Workflow for Quality Control Analysis

Caption: A standard workflow for the quality control of the title compound.

Protocol 1: Determination of Specific Optical Rotation

This protocol outlines the standard procedure for measuring the specific rotation, a critical parameter for confirming the enantiomeric identity.

Objective: To measure the specific optical rotation [α] of a sample of this compound.

Instrumentation:

-

Calibrated Polarimeter (Sodium D-line, 589 nm)

-

100 mm (1 dm) path length sample cell

-

Analytical Balance (± 0.1 mg)

-

Volumetric Flask (e.g., 10.00 mL, Class A)

-

Solvent: Methanol, HPLC grade

Procedure:

-

Preparation of the Sample Solution:

-

Accurately weigh approximately 100 mg (record weight to 0.1 mg, w) of the sample.

-

Quantitatively transfer the sample to a 10.00 mL volumetric flask.

-

Dissolve the sample in methanol and fill to the mark. Ensure complete dissolution. This gives a concentration (c) in g/100mL.

-

-

Instrument Calibration:

-

Calibrate the polarimeter according to the manufacturer's instructions.

-

Run a blank measurement using only methanol in the sample cell and zero the instrument.

-

-

Measurement:

-

Rinse the sample cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed rotation (α). Take at least three readings and average them.

-

-

Calculation:

-

Calculate the specific rotation using the formula: [α] = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

-

Protocol 2: Melting Point Determination

Objective: To determine the melting point range of the solid hydrochloride salt.

Instrumentation:

-

Digital Melting Point Apparatus

-

Capillary tubes (one end sealed)

Procedure:

-

Sample Preparation:

-

Ensure the sample is a fine, dry powder.

-

Pack the capillary tube with the sample to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary in the heating block of the apparatus.

-

Set a heating ramp rate of 1-2 °C per minute near the expected melting point (literature value for the racemate is ~185 °C).

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

-

-

Reporting:

-

The melting point is reported as a range from the onset to the clear point. A sharp range (e.g., < 2 °C) is indicative of high purity.

-

Conclusion

This compound is a foundational chiral building block whose utility is enhanced by its conversion to a stable, more soluble salt. A thorough understanding of its physical properties—from its solid-state nature and melting point to its crucial optical rotation—is non-negotiable for its effective use in synthesis and analysis. While some experimental data for this specific enantiomeric salt, such as a unique CAS number and a standardized specific rotation value, are not widely published, this guide has synthesized the available information from related compounds and outlined the authoritative methodologies required to characterize it. Adherence to these analytical principles ensures the quality, identity, and enantiopurity of the material, which is the cornerstone of reproducible and successful scientific research.

References

-

PubChem. (1R)-1,2,3,4-tetrahydronaphthalen-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. Sertraline Hydrochloride, trans-(A+-)-. National Center for Biotechnology Information. [Link]

-

ResearchGate. A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-. [Link]

-

Ji, H. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(8), 4775-4780. [Link]

-

Wikipedia. 1-Aminotetralin. [Link]

- Google Patents.

-

PubChem. 1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride. National Center for Biotechnology Information. [Link]

-

Lin, H., et al. (2016). Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound. Molecules, 21(9), 1205. [Link]

Sources

- 1. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C17H18Cl3N | CID 13408687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Aminotetralin, (R)- | C10H13N | CID 7058072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A general method to predict optical rotations of chiral molecules from their structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride, a chiral amine belonging to the tetralin family, is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, conformationally restricted scaffold has made it a valuable building block for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, stereoselective synthesis, analytical characterization, and applications of this compound. We will delve into the intricacies of its synthesis, focusing on methods that ensure high enantiopurity, a critical factor for its use in the development of stereospecific pharmaceuticals. Furthermore, this guide will explore the known biological activities of derivatives of this compound, highlighting its potential as a scaffold for novel therapeutics.

Introduction: The Significance of the Aminotetralin Scaffold

The 1-aminotetralin framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The rigid bicyclic system, composed of a fused benzene and cyclohexene ring, imparts a defined three-dimensional geometry that allows for specific interactions with biological targets. The position and stereochemistry of the amine group are crucial determinants of a compound's pharmacological profile. The (R)-enantiomer of 1,2,3,4-tetrahydronaphthalen-1-amine, in particular, serves as a key chiral building block in the synthesis of various compounds, including intermediates for selective serotonin reuptake inhibitors (SSRIs) and other centrally acting agents.[2] Understanding the synthesis and properties of its hydrochloride salt is therefore essential for researchers in drug discovery and development.

Physicochemical Properties and Chemical Structure

This compound is the hydrochloride salt of the (R)-enantiomer of 1-aminotetralin. The presence of the chiral center at the C1 position gives rise to two enantiomers, (R) and (S).

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN | [3] |

| Molecular Weight | 183.68 g/mol | [3] |

| CAS Number | 23357-46-2 ((R)-amine free base) | [3] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | [4] |

| Boiling Point | 118-120 °C at 8 mmHg | [4] |

Synthesis of this compound

The enantioselective synthesis of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine is of paramount importance for its applications in the pharmaceutical industry. Several strategies have been developed to obtain this chiral amine with high enantiomeric purity.

Enzymatic Kinetic Resolution of Racemic 1,2,3,4-Tetrahydronaphthalen-1-amine

One of the most efficient methods for obtaining the (R)-enantiomer is through the kinetic resolution of the racemic amine using enzymes. Transaminases are particularly effective for this purpose.

Workflow for Enzymatic Kinetic Resolution:

Caption: Workflow of enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution [5]

-

Reaction Setup: In a suitable reaction vessel, combine racemic 1,2,3,4-tetrahydronaphthalen-1-amine (10 mM) and glyoxylate (10 mM) in a phosphate buffer (100 mM, pH 7.4).

-

Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 20 µM.

-

Enzyme Addition: Initiate the reaction by adding a recombinant ω-transaminase from Burkholderia vietnamiensis G4 (e.g., 0.8 mg/mL).

-

Incubation: Incubate the reaction mixture at 37°C for 12 hours. The enzyme will selectively convert the (S)-enantiomer to the corresponding ketone, leaving the (R)-enantiomer unreacted.

-

Work-up and Purification: After the reaction is complete, the unreacted (R)-1,2,3,4-tetrahydronaphthalen-1-amine can be isolated and purified using standard techniques such as extraction and chromatography.

-

Hydrochloride Salt Formation: The purified (R)-amine is then dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate the hydrochloride salt.

This enzymatic method is highly efficient, providing the desired (R)-enantiomer with excellent enantiomeric excess (>99% ee).[5]

Asymmetric Synthesis via Regiodivergent Resolution

A powerful strategy for the asymmetric synthesis of aminotetralins involves the catalyst-controlled asymmetric ring-opening of a racemic oxabicyclic alkene.[6] This method allows for the synthesis of two different regioisomeric products from a single racemic starting material, with each product being obtained in high enantiomeric excess.

Conceptual Workflow for Asymmetric Ring-Opening:

Sources

- 1. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]

- 3. 1-Aminotetralin, (R)- | C10H13N | CID 7058072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sertraline hydrochloride, cis-(-)- | C17H18Cl3N | CID 13408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: (R)-1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride, a critical chiral building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, stereoselective synthesis methodologies, and principal applications, with a focus on its role in pharmaceutical development. Furthermore, it outlines robust analytical techniques for quality control and enantiomeric purity assessment, alongside essential safety and handling protocols. This guide is intended for researchers, chemists, and process development scientists who utilize chiral amines in the synthesis of complex molecular architectures.

Chemical Identity and Physicochemical Properties

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine, also known as (R)-1-Aminotetralin, is a chiral primary amine. It is the (R)-enantiomer of a bicyclic structure where a benzene ring is fused to a cyclohexane ring. For practical applications, it is often supplied as the hydrochloride salt to improve stability and handling.

The parent free amine, (R)-1,2,3,4-Tetrahydronaphthalen-1-amine, is identified by CAS Number 23357-46-2 .[1] The hydrochloride salt form is the subject of this guide.

1.1. Chemical Structure

The stereochemistry at the C1 position is crucial for its function as a chiral synthon.

Caption: General synthesis of racemic 1-aminotetralin.

This process involves reacting 1-tetralone with an ammonia source in the presence of a reducing agent, such as hydrogen gas with a nickel-based catalyst. [2]This method is robust and high-yielding but produces an equal mixture of the (R) and (S) enantiomers.

2.2. Chiral Resolution via Diastereomeric Salt Formation

The most established method for isolating the (R)-enantiomer is through classical resolution. [3]This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.

The Causality of the Process: By reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent"), two diastereomeric salts are formed. These salts have different crystal structures and, critically, different solubilities in a given solvent system. This solubility difference allows for their separation by fractional crystallization.

A common and effective resolving agent for this amine is a chiral tartaric acid derivative.

Workflow for Chiral Resolution:

Caption: Chiral resolution of 1-aminotetralin via diastereomeric salts.

Self-Validating System: The success of each step is monitored. The progress of crystallization is observed visually. The purity of the isolated diastereomeric salt is checked by melting point analysis. Most importantly, the enantiomeric excess (e.e.) of the final liberated amine is determined using chiral chromatography (see Section 4) to validate the resolution's effectiveness.

Key Applications in Research and Development

This compound is a high-value intermediate primarily because the 1-aminotetralin scaffold is a core structure in numerous biologically active molecules. [4]Its utility stems from its defined stereochemistry, which is transferred to the final product, precluding the need for costly resolution at a later, more complex stage of a synthesis.

-

Chiral Building Block: It serves as a foundational piece for constructing more complex chiral molecules. Chiral amines are essential components in many drugs and drug candidates. [5]The amine group provides a reactive handle for derivatization (e.g., acylation, alkylation) without disturbing the chiral center.

-

Pharmaceutical Synthesis: While the well-known antidepressant Sertraline is the (1S,4S)-isomer, the broader aminotetralin chemical space is of significant interest. [6][7]This (R)-isomer can be used to synthesize other potential drug candidates or as a starting material for processes that involve inversion of stereochemistry. It is also a critical reference standard for detecting stereoisomeric impurities in related pharmaceutical products. [8]* Asymmetric Catalysis: Chiral amines and their derivatives can be used as ligands for metal catalysts or as organocatalysts themselves in asymmetric reactions, inducing chirality in other molecules. [9][10]

Analytical Methodologies and Quality Control

Ensuring the chemical and, most importantly, the stereochemical purity of this compound is paramount. A multi-faceted analytical approach is required.

4.1. Standard QC Techniques

-

¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

-

FT-IR Spectroscopy: To verify the presence of key functional groups (amine, aromatic ring).

-

Elemental Analysis: To confirm the empirical formula, especially for the hydrochloride salt.

4.2. Enantiomeric Purity Determination: Chiral HPLC

The most critical quality attribute is the enantiomeric excess (e.e.), which quantifies the purity of the (R)-enantiomer relative to the unwanted (S)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement. [11] Principle: Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that can interact differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for this class of compounds. [11] Detailed Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

-

Column Selection: A polysaccharide-based chiral column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is a proven choice.

-

Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape and reduce tailing. A representative mobile phase could be Hexane:Isopropanol:DEA (90:10:0.1 v/v/v).

-

Sample Preparation: a. Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with the mobile phase. If the HCl salt has poor solubility, the sample can be neutralized with a base, extracted into a suitable solvent, and then diluted. For simplicity, direct dissolution in a polar mobile phase component first can be attempted.

-

HPLC System Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 220 nm or 270 nm. [7]5. Analysis: a. Inject a sample of the racemic (±)-1-aminotetralin to determine the retention times of both the (R) and (S) enantiomers and to ensure the system is capable of separation (system suitability). b. Inject the sample of the (R)-enantiomer. c. Integrate the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

-

Caption: Workflow for determining enantiomeric purity by Chiral HPLC.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is a summary based on data for related compounds. [12][13]

-

Hazard Classification:

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

The free amine is air-sensitive; the hydrochloride salt offers improved stability but should still be protected from moisture and air. [1]

-

Conclusion

This compound is a fundamentally important chiral intermediate whose value is defined by its stereochemical purity. Its synthesis is dominated by the classical resolution of the racemate, a robust process that relies on the differential solubility of diastereomeric salts. Its primary application is as a chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Rigorous analytical control, centered on chiral HPLC, is non-negotiable to ensure its quality and suitability for these demanding applications. Adherence to strict safety protocols is required to mitigate potential handling hazards.

References

- 1-Naphthalenemethanamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) Safety Data Sheets. (n.d.). BOC Sciences. [URL: https://www.bocsci.com/sds/sds-80096-57-7.html]

- Sertraline Hydrochloride, trans-(A+-)- | C17H18Cl3N | CID 18600608. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18600608]

- (R)-1,2,3,4-Tetrahydronaphthalen-1-amine (Cas 23357-46-2). (n.d.). Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/(R)-1-2-3-4-Tetrahydronaphthalen-1-amine-009945.aspx]

- SAFETY DATA SHEET - Sertraline hydrochloride. (2025). Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC462190010&productDescription=Sertraline+hydrochloride%2C+98%2B%25%2C+for+research&vendorId=VN00032119&countryCode=US&language=en]

- Sertraline, CP-51974-1, CP-5197401(hydrochloride). (n.d.). Drug Synthesis Database. [URL: https://www.drugsyn.org/Sertraline.htm]

- SAFETY DATA SHEET - Sertraline hydrochloride. (2023). Fisher Scientific. [URL: https://www.fishersci.co.uk/shop/msdsproxy?productName=AC462190010&productDescription=sertraline+hydrochloride+1g&catNo=AC462190010&vendorId=VN00032119&store=Default]

- US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives. (2010). Google Patents. [URL: https://patents.google.

- Sertraline. (n.d.). SIELC Technologies. [URL: https://sielc.com/compound/sertraline/]

- 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. (2023). PENTA s.r.o. [URL: https://www.pentachemicals.eu/sds/1_2_3_4-tetrahydronaphthalene_en.pdf]

- 1,2,3,4-Tetrahydronaphthalene - Safety Data Sheet. (2025). ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=119-64-2]

- CN104263796A - Preparation method of R-1-aminotetralin. (2015). Google Patents. [URL: https://patents.google.

- Chiral resolution. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]

- 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride. (2025). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8844442.htm]

- Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- (1S,4R) Sertraline Hydrochloride | C17H18Cl3N | CID 46782916. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/46782916]

- (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/b1168]

- 1-Aminotetralin. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/1-Aminotetralin]

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [URL: https://www.rsc.

- Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. (2021). MIT. [URL: https://dspace.mit.edu/bitstream/handle/1721.1/141088/141088.pdf]

- EP1224159A1 - Improved synthesis of racemic sertraline. (2002). Google Patents. [URL: https://patents.google.

- “One-pot” click access to triazole bridged cyclodextrin chiral phases for differentiation of clopidogrel enantiomers. (20xx). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ay/c5ay02263a]

- (1RS,4RS)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76969206]

- Chiral Resolution. (2013). YouTube. [URL: https://www.youtube.

- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6780072/]

- An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. (2021). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/An-overview-of-analytical-methods-for-enantiomeric-Borrull-Pocurull/a038d172776c1157f70b22a075e7a93540e1188d]

- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). MDPI. [URL: https://www.mdpi.com/1420-3049/24/18/3382]

- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8536]

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395562/]

Sources

- 1. parchem.com [parchem.com]

- 2. CN104263796A - Preparation method of R-1-aminotetralin - Google Patents [patents.google.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 5. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Sertraline | SIELC Technologies [sielc.com]

- 8. (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 79836-76-3 | Benchchem [benchchem.com]

- 9. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. chemicalbook.com [chemicalbook.com]

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride

Introduction

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine, also known as (R)-1-aminotetralin, is a pivotal chiral building block in modern medicinal chemistry. Its rigid, conformationally constrained structure makes it a valuable scaffold for designing potent and selective ligands for various biological targets. Notably, the 1-aminotetralin core is the foundation for several pharmaceutical agents, including the widely prescribed selective serotonin reuptake inhibitor (SSRI), sertraline.[1][2] The stereochemistry at the C1 position is critical for biological activity, making the efficient and scalable synthesis of the single (R)-enantiomer a topic of significant interest for researchers and drug development professionals.

This guide provides a detailed technical exploration of two robust and widely employed pathways for synthesizing this compound with high enantiomeric purity: classical diastereomeric salt resolution and chemoenzymatic kinetic resolution. The discussion emphasizes the underlying chemical principles, the rationale behind procedural choices, and provides actionable, step-by-step protocols suitable for a laboratory setting.

Part 1: Classical Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a cornerstone technique for separating racemic mixtures.[3][4] This method leverages the reaction of a racemic compound with a single, pure enantiomer of another chiral compound, known as a resolving agent. This process generates a pair of diastereomers, which, unlike enantiomers, possess distinct physical properties such as solubility, allowing for their separation by conventional methods like fractional crystallization.[5]

Causality and Strategic Choice

The selection of diastereomeric salt formation as a primary pathway is grounded in its reliability, scalability, and economic viability.

-

Expertise & Experience: This method is one of the most established and well-understood techniques for chiral separation.[3] The key to success lies in the judicious selection of the resolving agent and the crystallization solvent. For a basic amine like 1,2,3,4-tetrahydronaphthalen-1-amine, a chiral acid is the logical choice. (+)-Tartaric acid is frequently employed due to its availability in high enantiomeric purity, low cost, and its tendency to form well-defined, crystalline salts with amines.[5][6] The differential solubility of the resulting (R-amine, R,R-tartrate) and (S-amine, R,R-tartrate) salts in a specific solvent system is the physical phenomenon that enables the separation.[6][7]

-

Trustworthiness: The protocol is inherently self-validating. The progress of the resolution can be meticulously monitored at each stage. The physical separation of crystals provides a clear endpoint for the separation step. Furthermore, the optical purity of the final product can be precisely determined using techniques like polarimetry or, more definitively, chiral High-Performance Liquid Chromatography (HPLC), ensuring the process has met the desired specifications.[8]

Workflow for Diastereomeric Salt Resolution

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective synthesis of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine

Introduction

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine, also known as (R)-1-aminotetralin, is a crucial chiral building block in the pharmaceutical industry. Its rigid, conformationally constrained structure makes it a valuable scaffold for the synthesis of various biologically active compounds. The stereochemistry at the C1 position is often critical for pharmacological activity, necessitating synthetic routes that can deliver the (R)-enantiomer with high purity.

The synthesis of enantiomerically pure chiral amines like (R)-1,2,3,4-tetrahydronaphthalen-1-amine presents significant challenges.[1] Traditional methods often rely on the resolution of racemic mixtures, which are inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer.[2] To overcome these limitations, a range of catalytic asymmetric methods have been developed, offering more direct and atom-economical pathways to the target molecule.

This technical guide provides a comprehensive overview of the state-of-the-art methodologies for the enantioselective synthesis of (R)-1,2,3,4-tetrahydronaphthalen-1-amine. We will delve into the core principles and practical applications of three major strategies: asymmetric hydrogenation, biocatalytic kinetic resolution (including dynamic kinetic resolution), and enzymatic reductive amination. Each section will provide a theoretical background, detailed experimental protocols, and a critical evaluation of the method's strengths and weaknesses, offering researchers and drug development professionals a practical guide to selecting and implementing the most suitable synthetic route.

Chapter 1: Asymmetric Hydrogenation Strategies

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines.[3][4][5][6] This approach involves the reduction of a prochiral C=N bond (in an imine or enamine) using molecular hydrogen in the presence of a chiral metal catalyst, typically based on rhodium, ruthenium, or iridium. The chirality of the final product is dictated by the chiral ligand coordinated to the metal center.

Asymmetric Hydrogenation of Imines Derived from 1-Tetralone

A direct route to (R)-1,2,3,4-tetrahydronaphthalen-1-amine involves the asymmetric hydrogenation of a corresponding imine precursor, which can be readily prepared from 1-tetralone. The success of this reaction hinges on the selection of an appropriate chiral catalyst that can effectively differentiate between the two prochiral faces of the imine.

Causality Behind Experimental Choices: The choice of metal and ligand is paramount. Rhodium and ruthenium catalysts are often favored for their high activity and selectivity in imine hydrogenation. Chiral diphosphine ligands, such as DIPAMP and those with a binaphthyl backbone, create a chiral environment around the metal center, guiding the hydrogenation to produce one enantiomer preferentially. The solvent and reaction conditions (pressure, temperature) are also critical parameters that need to be optimized to achieve high enantioselectivity and yield.

Experimental Protocol: Asymmetric Hydrogenation of N-benzyl-1,2,3,4-tetrahydronaphthalen-1-imine

This protocol is a representative procedure based on established methodologies for the asymmetric hydrogenation of imines using rhodium-diphosphine catalysts.[7][8]

Step 1: Synthesis of N-benzyl-1,2,3,4-tetrahydronaphthalen-1-imine

-

To a solution of 1-tetralone (1.46 g, 10 mmol) in toluene (50 mL), add benzylamine (1.07 g, 10 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid (5 mg).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude imine can be used directly in the next step or purified by vacuum distillation.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure autoclave with [Rh(COD)(R,R-DIPAMP)]BF₄ (2.2 mg, 0.003 mmol, 0.1 mol%).

-

Add a solution of N-benzyl-1,2,3,4-tetrahydronaphthalen-1-imine (0.70 g, 3 mmol) in degassed methanol (15 mL).

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3 x 10 atm).

-

Pressurize the autoclave to 50 atm with hydrogen and stir the reaction mixture at 50 °C for 24 hours.

-

After cooling to room temperature, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford N-benzyl-(R)-1,2,3,4-tetrahydronaphthalen-1-amine.

-

The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

-

The N-benzyl group can be removed by hydrogenolysis (e.g., using Pd/C and H₂) to yield the final product, (R)-1,2,3,4-tetrahydronaphthalen-1-amine.

Data Presentation: Comparison of Catalyst Systems for Asymmetric Imine Hydrogenation

| Catalyst Precursor | Chiral Ligand | Substrate | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |

| [Rh(COD)₂]BF₄ | (R,R)-DIPAMP | N-aryl imine | 50 | 50 | MeOH | >95 | >95 | [7] |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | N-aryl imine | 20 | 25 | i-PrOH | 98 | 99 | General methodology |

| [Ir(COD)Cl]₂ | (S)-BINAP | N-aryl imine | 60 | 30 | Toluene | 96 | 97 | General methodology |

Caption: Enzymatic kinetic resolution of a racemic amine.

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. [2][8][9][10] Causality Behind Experimental Choices: The key to a successful DKR is the compatibility of the racemization catalyst with the enzyme and the reaction conditions. For the DKR of amines, a transition metal catalyst, often based on ruthenium or palladium, is used for the in-situ racemization of the unreacted amine. [2][5][11][12]The racemization typically proceeds via a reversible dehydrogenation/hydrogenation sequence. The choice of the metal catalyst, ligand, and reaction conditions must be carefully optimized to ensure efficient racemization without deactivating the enzyme.

Experimental Protocol: Dynamic Kinetic Resolution of (±)-1,2,3,4-Tetrahydronaphthalen-1-amine

This protocol is a representative procedure based on established DKR methodologies for primary amines. [2][11]

-

In a reaction vessel, combine racemic 1,2,3,4-tetrahydronaphthalen-1-amine (1.47 g, 10 mmol), a palladium nanoparticle catalyst (e.g., Pd-AmP-MCF, 50 mg), and immobilized Candida antarctica lipase B (Novozym 435, 200 mg) in toluene (50 mL). [11]2. Add an acyl donor, such as ethyl acetate (2.64 g, 30 mmol).

-

Stir the reaction mixture at 60-70 °C under an inert atmosphere (e.g., argon).

-

Monitor the reaction progress by chiral HPLC until complete conversion of the starting amine is observed.

-

Cool the reaction mixture to room temperature and filter to remove the enzyme and the palladium catalyst.

-

Wash the catalysts with toluene and combine the filtrates.

-

Remove the solvent under reduced pressure to obtain the crude (S)-N-acetyl-1,2,3,4-tetrahydronaphthalen-1-amine.

-

The amide can be purified by crystallization or column chromatography.

-

Hydrolysis of the amide (e.g., with aqueous HCl) will yield the (S)-amine. To obtain the (R)-amine, an (R)-selective enzyme would be required.

Data Presentation: Comparison of KR and DKR

| Method | Max. Theoretical Yield (%) | Racemization Catalyst | Typical Product |

| Kinetic Resolution (KR) | 50 | None | One enantiomer of starting material and one enantiomer of product |

| Dynamic Kinetic Resolution (DKR) | 100 | Metal catalyst (e.g., Ru, Pd) | Single enantiomer of the product |

Visualization: Dynamic Kinetic Resolution Process

Sources

- 1. researchgate.net [researchgate.net]

- 2. Large-scale ruthenium- and enzyme-catalyzed dynamic kinetic resolution of (rac)-1-phenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genome mining and characterisation of a novel transaminase with remote stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined ruthenium(II)- and lipase catalysis for efficient dynamic kinetic resolution of sec-alcohols. Insight into a new racemization mechanism [diva-portal.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. jocpr.com [jocpr.com]

- 10. Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases [umu.diva-portal.org]

- 12. Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium-Lipase Couple - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (R)-1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride, a chiral amine of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of the data but also on the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid tetralin framework with a chiral center at the C1 position, bearing the amine group. The hydrochloride salt form is often preferred for its improved stability and solubility in polar solvents. The spectroscopic techniques of NMR, IR, and MS provide complementary information to confirm the molecular structure, identify functional groups, and determine the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon skeleton and the stereochemistry of the chiral center.

Predicted ¹H NMR Spectral Data

The following table outlines the expected proton NMR chemical shifts for the free base, (R)-1,2,3,4-Tetrahydronaphthalen-1-amine, with annotations on the predicted shifts for the hydrochloride salt. The data for the free base is adapted from publicly available spectra.[1]

| Proton Assignment | Expected Chemical Shift (δ) for Free Base (ppm) [1] | Expected Multiplicity | Predicted Shift for Hydrochloride Salt (ppm) | Justification for Shift |

| Ar-H (4 protons) | 7.0 - 7.3 | m | 7.1 - 7.4 | Minor deshielding due to inductive effect of the ammonium group. |

| H1 (methine) | ~4.1 | t | ~4.3 - 4.5 | Significant deshielding due to the adjacent electron-withdrawing -NH₃⁺ group. |

| -NH₂ (amine) | ~1.5 (broad s) | br s | ~8.0 - 9.0 (broad s) | Protonation to -NH₃⁺ leads to a significant downfield shift and potential coupling to adjacent protons. The signal will exchange with D₂O. |

| Aliphatic H (6 protons) | 1.7 - 2.1, 2.7 - 2.9 | m | 1.8 - 2.2, 2.8 - 3.0 | Minor deshielding due to the inductive effect of the ammonium group. |

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis of amine hydrochlorides. While deuterated chloroform (CDCl₃) is common, its acidity can sometimes cause proton exchange with the amine. A more suitable choice is often deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄, which can better solvate the salt and provide sharper signals for the N-H protons. The broadness of the amine/ammonium proton signal is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. Addition of a drop of D₂O to the NMR tube will result in the disappearance of the -NH₃⁺ signal, confirming its assignment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ) for Free Base (ppm) [1] | Predicted Shift for Hydrochloride Salt (ppm) | Justification for Shift |

| Aromatic C (quaternary) | ~137, ~139 | ~137, ~139 | Minimal change. |

| Aromatic CH | ~125 - ~129 | ~125 - ~129 | Minimal change. |

| C1 (methine) | ~50 | ~48 - 52 | The inductive effect of the -NH₃⁺ group will cause a downfield shift. |

| Aliphatic CH₂ | ~20 - ~35 | ~20 - ~35 | Minor shifts expected. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be significantly different from that of its free base, particularly in the N-H stretching region.

Predicted IR Spectral Data

| Vibrational Mode | Expected Wavenumber for Free Base (cm⁻¹) [1] | Predicted Wavenumber for Hydrochloride Salt (cm⁻¹) | Justification for Change |

| N-H Stretch (primary amine) | 3300-3500 (two bands, medium) | 2800-3200 (broad, strong) | Protonation to -NH₃⁺ results in a broad, strong absorption at lower wavenumbers due to the stretching of the ammonium ion. |

| C-H Stretch (aromatic) | 3000-3100 (medium) | 3000-3100 (medium) | Unchanged. |

| C-H Stretch (aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) | Unchanged. |

| N-H Bend (primary amine) | 1590-1650 (medium) | 1500-1600 (asymmetric and symmetric bending, strong) | The bending vibrations of the -NH₃⁺ group appear in this region. |

| C=C Stretch (aromatic) | 1450-1600 (medium) | 1450-1600 (medium) | Unchanged. |

| C-N Stretch | 1000-1250 (weak-medium) | 1000-1250 (weak-medium) | Minimal change. |

Trustworthiness: A Self-Validating System

The presence of the broad ammonium stretch between 2800-3200 cm⁻¹ and the characteristic bending vibrations around 1500-1600 cm⁻¹ are strong indicators of the formation of the primary amine hydrochloride salt. The absence of the two distinct N-H stretching bands of a primary amine in the 3300-3500 cm⁻¹ region further validates the salt formation.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum Data

The mass spectrum will show the molecular ion of the free base, as the hydrochloride salt will dissociate in the ESI source.

| Ion | m/z (calculated) | Expected Observation |

| [M+H]⁺ (protonated free base) | 148.11 | The base peak in the positive ion mode ESI spectrum. |

| [M]⁺˙ (molecular ion of free base) | 147.10 | May be observed in some ionization techniques like GC-MS (EI).[1] |

Key Fragmentation Pathways:

The primary fragmentation pathway for the protonated molecule will likely involve the loss of ammonia (NH₃) from the [M+H]⁺ ion, leading to a fragment at m/z 131. Another significant fragmentation would be the benzylic cleavage, resulting in characteristic fragments of the tetralin ring system.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition:

-

Operate the mass spectrometer in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. By combining the insights from NMR, IR, and MS, a complete and unambiguous structural confirmation can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this and similar chiral amine hydrochlorides. The interpretation of the spectral data, grounded in established chemical principles, ensures the trustworthiness and scientific integrity of the analytical results.

References

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-naphthylamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (R)-1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine, often supplied as its stable hydrochloride salt, stands as a pivotal chiral building block in modern organic synthesis. Its rigid, conformationally defined structure and strategically positioned primary amine render it an invaluable tool for the stereocontrolled synthesis of complex molecular architectures. This guide provides an in-depth exploration of this versatile chiral amine, from its fundamental properties and synthesis to its critical applications in the pharmaceutical industry and beyond. We will delve into the practical methodologies for its preparation, including the synthesis of the racemic precursor and its efficient resolution. Furthermore, this document will illuminate the mechanistic underpinnings of its utility as a chiral auxiliary and showcase its role in the synthesis of high-value compounds, thereby offering a comprehensive resource for chemists engaged in the art and science of asymmetric synthesis.

Introduction: The Significance of Chiral Amines in Synthesis

Chirality is a fundamental property of molecules that dictates their biological activity. In the realm of drug discovery and development, the ability to selectively synthesize a single enantiomer of a therapeutic agent is paramount, as the "wrong" enantiomer can be inactive or even elicit harmful side effects. Chiral amines, such as (R)-1,2,3,4-tetrahydronaphthalen-1-amine, are a cornerstone of asymmetric synthesis, the field dedicated to the preparation of enantiomerically pure compounds.[1] These amines can act as resolving agents, chiral auxiliaries, or integral components of the final molecular target. The 1-aminotetralin scaffold is a privileged structure found in a number of pharmacologically active compounds.[2] The (R)-enantiomer, in particular, offers a unique stereochemical environment that can effectively control the formation of new stereocenters in a predictable manner.

Physicochemical Properties and Structural Attributes

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and ease of handling compared to the free base. The rigid bicyclic structure of the tetralin core locks the amine group into a well-defined spatial orientation, which is crucial for its function as a chiral director in asymmetric reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN | PubChem |

| Molecular Weight | 183.68 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | |

| Boiling Point (free base) | 118-120 °C at 8 mmHg | [3] |

| Water Solubility (free base) | 6.91 g/L at 25 °C | [3] |

| Refractive Index (free base) | n²⁰/D 1.565 | [3] |

Synthesis and Chiral Resolution: A Practical Approach

The preparation of enantiomerically pure this compound is typically achieved through a two-stage process: the synthesis of the racemic amine followed by its chiral resolution.

Stage 1: Synthesis of Racemic 1,2,3,4-Tetrahydronaphthalen-1-amine

The most common and direct route to racemic 1,2,3,4-tetrahydronaphthalen-1-amine is the reductive amination of 1-tetralone. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the desired primary amine.

Experimental Protocol: Reductive Amination of 1-Tetralone

Materials:

-

1-Tetralone

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)

-

Methanol or ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1-tetralone in methanol. Add a molar excess of a suitable ammonia source, such as ammonium acetate. Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is substantial, carefully add the reducing agent. If using sodium cyanoborohydride, it can be added portion-wise to the reaction mixture. If catalytic hydrogenation is employed, the reaction mixture is transferred to a hydrogenation apparatus, the catalyst (e.g., 5% Pd/C) is added, and the system is pressurized with hydrogen gas.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic (pH > 10) with a suitable base (e.g., NaOH) to liberate the free amine. The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether.

-

Isolation of Racemic Amine: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude racemic 1,2,3,4-tetrahydronaphthalen-1-amine. This can be purified by distillation under reduced pressure.

Stage 2: Chiral Resolution of the Racemic Amine

Classical resolution via the formation of diastereomeric salts is a robust and widely used method for separating enantiomers on both laboratory and industrial scales.[4] For the resolution of racemic 1,2,3,4-tetrahydronaphthalen-1-amine, chiral carboxylic acids such as D-(-)-mandelic acid or tartaric acid derivatives are effective resolving agents.[5][6] The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.

Experimental Protocol: Chiral Resolution with D-(-)-Mandelic Acid

Materials:

-

Racemic 1,2,3,4-tetrahydronaphthalen-1-amine

-

D-(-)-Mandelic acid

-

Ethanol or other suitable alcoholic solvent

-

Aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic amine in a minimal amount of warm ethanol. In a separate flask, dissolve an equimolar amount of D-(-)-mandelic acid in warm ethanol. Slowly add the mandelic acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystallization. The less soluble diastereomeric salt, the (R)-amine-(R)-mandelate, will preferentially crystallize out of the solution. The efficiency of the resolution is highly dependent on the solvent and cooling rate.[7]

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. The enantiomeric excess (e.e.) of the amine in the salt can be improved by recrystallization from a suitable solvent.

-

Liberation of the (R)-Amine: Suspend the isolated diastereomeric salt in water and add an aqueous solution of a strong base (e.g., NaOH) until the pH is strongly basic (pH > 10). This will deprotonate the mandelic acid and liberate the free (R)-amine.

-

Extraction and Conversion to Hydrochloride Salt: Extract the liberated (R)-amine with an organic solvent such as diethyl ether. Dry the combined organic extracts, filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The this compound will precipitate as a white solid.

-

Final Product: Collect the hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity and enantiomeric excess should be determined by appropriate analytical techniques such as chiral HPLC and measurement of the specific rotation.

The Mechanism of Chiral Recognition

The success of a classical resolution hinges on the differences in the crystal lattice energies of the two diastereomeric salts.[5] In the case of resolution with mandelic acid, the chiral discrimination arises from a combination of intermolecular interactions, including hydrogen bonding between the ammonium group of the amine and the carboxylate and hydroxyl groups of the mandelate, as well as π-π stacking and van der Waals interactions.[5] These interactions lead to a more stable and less soluble crystal lattice for one diastereomer, allowing for its selective crystallization.

Figure 1: Workflow for the chiral resolution of racemic 1,2,3,4-tetrahydronaphthalen-1-amine.

Applications in Asymmetric Synthesis

This compound is not just a resolved product; it is a valuable starting material and chiral auxiliary for the synthesis of other enantiomerically pure molecules.[8][9][10][]

As a Chiral Auxiliary

A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction at a different site. After the reaction, the auxiliary is removed and can often be recovered. The rigid structure of the (R)-1-aminotetralin moiety can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered face, thereby inducing a high degree of diastereoselectivity.

As a Chiral Building Block

In many instances, the (R)-1-aminotetralin core is incorporated as a permanent structural feature of the final target molecule. Its presence imparts a specific three-dimensional shape that is often crucial for the molecule's biological activity. A prominent example is in the synthesis of certain pharmaceuticals where the aminotetralin structure is a key pharmacophore. For instance, derivatives of 1-aminotetralin are integral to the structure of drugs like sertraline, although it's important to note that the commercial synthesis of sertraline itself starts from a substituted tetralone.[12][13][14]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the tetralin ring. The integration of these signals will correspond to the number of protons in each environment. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, consistent with its structure. |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

| Melting Point | A sharp melting point is indicative of high purity. |

| Specific Rotation | The specific optical rotation, [α]D, is a key measure of enantiomeric purity. The sign and magnitude of the rotation are characteristic of the (R)-enantiomer. |

| Chiral HPLC/GC | Chiral high-performance liquid chromatography or gas chromatography is the definitive method for determining the enantiomeric excess (e.e.) of the final product. |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its ready accessibility through a straightforward synthesis and resolution process, combined with its well-defined stereochemical features, makes it an ideal choice as both a chiral building block and a chiral auxiliary. A thorough understanding of its properties, preparation, and applications, as outlined in this guide, will enable researchers and drug development professionals to leverage this important molecule to its full potential in the creation of novel and complex chiral compounds.

References

-

Improved industrial synthesis of antidepressant sertraline. Semantic Scholar. (2002). [Link]

- Process for preparing sertraline from chiral tetralone.

-

Synthesis, characterization and identification of sertraline hydrochloride related impurities. [Link]

- Process for preparing sertraline from chiral tetralone.

-

Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (NIH). [Link]

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. National Center for Biotechnology Information. (2024-02-26). [Link]

- Improved synthesis of racemic sertraline.

-

Resolution of sertraline with (R)-mandelic acid: chiral discrimination mechanism study. [Link]

-

Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

-

Resolution of sertraline with (R)-mandelic acid: Chiral discrimination mechanism study. ResearchGate. [Link]

-

1-Tetralone. Wikipedia. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Synthesis of the clinically used drug sertraline proceeds via the α‐tetralone 5. ResearchGate. [Link]

- Process for synthesis of amino-methyl tetralin derivatives.

-

Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. (2010-03-12). [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]

-

Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. [Link]

-

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine chloride. PubChem. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

(1RS,4RS)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. PubChem. [Link]

-

CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

-

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydron;chloride. PubChem. [Link]

-

(1S,4R) Sertraline Hydrochloride. PubChem. [Link]

-

Chiral Separation of D,L-Mandelic Acid Using An Enantioselective Membrane Formed by Polycondensation of β. Semantic Scholar. [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

-

1,2,3,4-TETRAHYDRONAPHTHALENE. Ataman Kimya. [Link]

-

4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Resolution of sertraline with (R)-mandelic acid: chiral discrimination mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. researchgate.net [researchgate.net]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]

- 13. wjpsonline.com [wjpsonline.com]

- 14. US6593496B1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]

A Technical Guide to the Stereoselective Synthesis of Sertraline: Elucidating the Core Strategy of Chiral Resolution

Preamble and Core Directive Clarification

This guide provides an in-depth technical analysis of the stereoselective synthesis of Sertraline, the active pharmaceutical ingredient in Zoloft®. Sertraline, chemically known as (1S, 4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.

The user's initial topic proposed an investigation into the role of (R)-1,2,3,4-tetrahydronaphthalen-1-amine. However, a comprehensive review of established industrial and academic synthetic literature reveals that this specific compound is not a recognized intermediate in the synthesis of Sertraline. The amine functionality at the C1 position of Sertraline is a methylamine group, introduced via reaction with methylamine (CH₃NH₂).

Therefore, to maintain scientific integrity and provide a guide grounded in field-proven methodologies, this document has been structured to address the true cornerstone of stereochemical control in Sertraline's industrial production: the resolution of a racemic mixture via diastereomeric salt formation. We will explore the dominant synthetic pathway that proceeds through a racemic intermediate and detail the critical resolution step that isolates the therapeutically active (1S, 4S) enantiomer. Advanced asymmetric strategies will also be discussed to provide a comprehensive overview of the field.

Part I: The Stereochemical Challenge of Sertraline

The therapeutic efficacy of Sertraline is exclusively associated with the (1S, 4S) stereoisomer.[1] The molecule possesses two chiral centers at the C1 and C4 positions of the tetrahydronaphthalene ring system. This gives rise to four possible stereoisomers: two pairs of enantiomers (cis and trans isomers).

-

(1S, 4S)-Sertraline: The therapeutically active cis-isomer.

-

(1R, 4R)-Sertraline: The enantiomer of active Sertraline.

-

(1S, 4R)-Sertraline: A trans-isomer.

-

(1R, 4S)-Sertraline: The other trans-isomer.

The synthesis must therefore be highly selective, as the other isomers are considered impurities and lack the desired pharmacological activity.[2][3] The primary challenge for any large-scale synthesis is to produce the (1S, 4S) isomer with exceptional optical purity, cost-effectively and safely.

Part II: The Industrial Backbone - Synthesis of Racemic Sertraline

The most prevalent and economically viable industrial synthesis begins with the construction of a racemic scaffold, deferring the introduction of chirality to a later stage. This pathway is centered around the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commonly referred to as "sertraline tetralone".

Step A: Imine Formation from Tetralone

The synthesis commences with the condensation of the sertraline tetralone with monomethylamine to form the corresponding N-methylimine (a Schiff base).

-

Causality of Experimental Choice: This reaction is a classic nucleophilic addition of an amine to a ketone, followed by dehydration. Early syntheses employed titanium tetrachloride (TiCl₄) as a Lewis acid catalyst and dehydrating agent.[3] While effective, TiCl₄ is highly corrosive and generates significant hazardous waste. Modern, greener processes have replaced it with alternatives like molecular sieves or have developed conditions that drive the reaction forward without such aggressive reagents, often by carrying out the condensation in a simple solvent like ethanol.[3]

Step B: Reduction to Racemic Amine

The crude imine intermediate is then reduced to the secondary amine. The most common method is catalytic hydrogenation.